Tyrphostin B56

Vue d'ensemble

Description

AG 556 is an inhibitor of EGFR. AG 556 selectively inhibits epidermal growth factor receptor kinase autophosphorylation over HER1/2 autophosphorylation. It also blocks LPS-induced TNF-α production.

Applications De Recherche Scientifique

Inhibition of Tyrosine Kinase Activity

Tyrphostins, including Tyrphostin B56, are known for their role as tyrosine kinase inhibitors. They have been shown to effectively inhibit the activity of various tyrosine kinases, which are crucial in numerous cellular processes. For instance, Tyrphostins have been observed to inhibit the epidermal growth factor (EGF)-receptor tyrosine kinase activity in living cells and thereby suppress EGF-stimulated cell proliferation, indicating their potential as therapeutic agents in conditions involving abnormal cellular proliferation, such as cancer (Lyall et al., 1989).

Potential in Cancer Therapy

Research has explored the utility of Tyrphostins in cancer therapy. They have been demonstrated to induce apoptosis and inhibit cell cycle proteins in lymphoma cells, suggesting a potential for treating lymphomas resistant to other forms of chemotherapy (Palumbo et al., 1997). Furthermore, they have been shown to down-regulate Bcr/Abl tyrosine kinase, followed by loss of clonogenic survival in chronic myelogenous leukemia (CML) cells, indicating their selectivity and effectiveness against certain leukemia types (Chandra et al., 2003).

Neuroprotective Effects

Tyrphostins have also been identified for their neuroprotective effects. They protect neuronal cells from oxidative stress-induced nerve cell death, acting through mechanisms like acting as antioxidants, mitochondrial uncouplers, and enhancing cellular glutathione levels. This suggests their potential in treating neurological conditions associated with oxidative stress (Sagara et al., 2002).

Effects on Immune Cells

Interestingly, tyrphostins, including AG17, have been found to exhibit both agonistic and antagonistic effects on human peripheral blood mononuclear cells (PBM), affecting glucose uptake, cytokine secretion, and induction of cytotoxicity. This dual role highlights their potential therapeutic applications in modulating immune responses (Lander et al., 1992).

Application in Inflammatory Diseases

Tyrphostins have also shown promise in the treatment of inflammatory diseases. For example, Tyrphostin AG490, a Janus kinase 2 inhibitor, has been shown to ameliorate cartilage and bone destructions in models of osteoarthritis, suggesting its utility in degenerative joint disorders (Gyurkovska et al., 2014).

Propriétés

IUPAC Name |

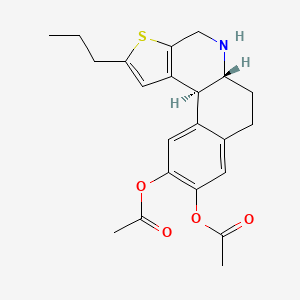

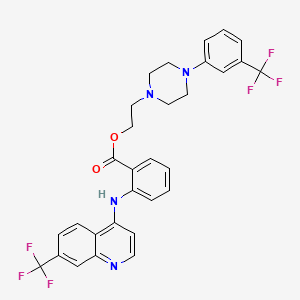

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c21-14-17(12-16-9-10-18(23)19(24)13-16)20(25)22-11-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-10,12-13,23-24H,4-5,8,11H2,(H,22,25)/b17-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCNJMUSWLTSCW-SFQUDFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyrphostin B56 | |

CAS RN |

149092-35-3 | |

| Record name | AG 556 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149092353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin B56 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.